2,4-Dichloro-6-(ethoxymethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-(ethoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-2-12-4-5-3-6(8)11-7(9)10-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKFUTVFNIDEAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693763 | |
| Record name | 2,4-Dichloro-6-(ethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-14-3 | |
| Record name | Pyrimidine, 2,4-dichloro-6-(ethoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-6-(ethoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2,4 Dichloro 6 Ethoxymethyl Pyrimidine
De Novo Synthesis Approaches to the Pyrimidine (B1678525) Core with Ethoxymethyl Substituent
The de novo synthesis of the pyrimidine ring is a foundational method in heterocyclic chemistry, building the core structure from simpler, acyclic precursors. nih.gov This approach provides the flexibility to introduce desired substituents at specific positions on the ring.
The most common and versatile method for constructing the pyrimidine ring is the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or amidines) with a three-carbon unit, typically a 1,3-dicarbonyl compound or its synthetic equivalent. wikipedia.orgresearchgate.net This is often referred to as the Principal Synthesis. For the target molecule, the synthesis would begin by forming a pyrimidine ring that already bears the necessary substituent at the position that will become C-6.
The process involves the cyclocondensation of a β-dicarbonyl compound with an amidine, urea, or guanidine (B92328) derivative. bu.edu.egorganic-chemistry.org In the context of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, a logical precursor for the three-carbon fragment would be a derivative of acetoacetic ester that contains the ethoxymethyl group. The reaction would proceed to form a substituted 2,4-dihydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidine-2,4-dione form). This dihydroxy intermediate is the direct precursor for the subsequent dichlorination step.
The ethoxymethyl group at the C-6 position is installed by selecting an appropriate starting material for the cyclization reaction. The synthesis begins with a β-keto ester that already contains the desired ethoxymethyl moiety. A suitable starting material would be an ethyl ester of 4-ethoxy-3-oxobutanoic acid.
The synthesis pathway is as follows:
Condensation: Ethyl 4-ethoxy-3-oxobutanoate is reacted with a simple N-C-N component such as urea.
Cyclization: Under basic or acidic conditions, the condensation product undergoes an intramolecular cyclization and dehydration to form the heterocyclic ring.
Product Formation: The resulting product is 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione, also known as 2,4-dihydroxy-6-(ethoxymethyl)pyrimidine. This stable crystalline solid serves as the key intermediate for the next stage of the synthesis.
Halogenation Strategies for Dichlorination at C-2 and C-4
With the pyrimidine core successfully synthesized, the next critical step is the conversion of the hydroxyl groups at the C-2 and C-4 positions into chloro groups. This transformation is a common strategy in pyrimidine chemistry to create reactive sites for subsequent nucleophilic substitution reactions. wuxiapptec.com
The conversion of 2,4-dihydroxypyrimidines (or their pyrimidinedione tautomers) to 2,4-dichloropyrimidines is a standard and widely used transformation. mdpi.com The hydroxyl groups in the precursor, 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione, are replaced by chlorine atoms. This is typically achieved using a strong chlorinating agent.
The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃). mdpi.com The reaction involves heating the dihydroxy pyrimidine precursor in excess phosphorus oxychloride. Other reagents like phosgene (B1210022) (COCl₂) can also be employed for this type of chlorination. google.comgoogle.com The reaction converts the relatively unreactive hydroxyls (or keto groups) into highly reactive chloro groups, making the C-2 and C-4 positions susceptible to nucleophilic attack.
The efficiency and yield of the dichlorination step are highly dependent on the reaction conditions and the reagents used. Optimization is crucial to ensure complete conversion and minimize side reactions.
Key optimization parameters include:
Reagent: While phosphorus oxychloride is the most common reagent, alternatives like phosphorus pentachloride (PCl₅) or phosgene can also be used. mdpi.comgoogle.com
Catalyst/Base: The reaction is often accelerated by the addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine. mdpi.com These bases can act as catalysts and also neutralize the HCl gas produced during the reaction.
Temperature: The reaction typically requires elevated temperatures, often refluxing in the chlorinating agent. mdpi.com Careful temperature control is necessary to drive the reaction to completion without causing decomposition of the starting material or product.
Solvent: Often, the chlorinating agent itself serves as the solvent. However, in some cases, a high-boiling inert solvent may be used. Solvent-free conditions using equimolar amounts of POCl₃ have also been developed for a more environmentally friendly approach. mdpi.com
The table below summarizes common conditions for the chlorination of dihydroxypyrimidines.
| Chlorinating Agent | Catalyst/Base | Typical Temperature (°C) | Key Characteristics |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline, Pyridine | 100-110 (Reflux) | Most common, acts as both reagent and solvent. Base accelerates the reaction. |
| Phosgene (COCl₂) | Tertiary Amines | 60-110 | Highly effective but also highly toxic gas, requiring special handling. google.com |
| Phosphorus Pentachloride (PCl₅) | None | Variable | Strong chlorinating agent, can be used in conjunction with POCl₃. |
| POCl₃ (Equimolar) | Pyridine | 160 (Sealed Reactor) | Solvent-free, large-scale method with high yields. mdpi.com |
Regioselective Synthesis and Isomer Control
Regioselectivity, or the control of which position on a molecule reacts, is a critical consideration in the synthesis of substituted heterocycles. For this compound, the key regiochemical challenge lies in ensuring the correct placement of substituents during the initial ring formation.
Since the target molecule has substituents at positions 2, 4, and 6, the precursor, 6-(ethoxymethyl)pyrimidine-2,4(1H,3H)-dione, is symmetrical with respect to the 2 and 4 positions. Therefore, the subsequent chlorination reaction naturally and unavoidably yields the single, desired 2,4-dichloro isomer.
However, the concept of regioselectivity becomes paramount in subsequent reactions involving the 2,4-dichloro product. The chlorine atoms at the C-2 and C-4 positions exhibit different reactivities towards nucleophiles in SNAr (Nucleophilic Aromatic Substitution) reactions. Generally, the C-4 position is more reactive and susceptible to nucleophilic attack than the C-2 position. wuxiapptec.commdpi.com This differential reactivity is due to the electronic properties of the pyrimidine ring, where the nitrogen atoms influence the electron density at adjacent carbons.
The presence of the electron-donating ethoxymethyl group at the C-6 position can further modulate the electronic properties and reactivity of the C-2 and C-4 positions. wuxiapptec.com An electron-donating group at C-6 can sometimes reverse the typical selectivity, making the C-2 position more reactive. wuxiapptec.com Understanding these electronic effects is crucial for controlling the outcome of further functionalization of this compound and preventing the formation of undesired isomers in subsequent synthetic steps.
Strategies for Directing Substitution to Specific Ring Positions
The regioselectivity of the synthesis of this compound is primarily controlled by the inherent reactivity of the precursor molecule, 6-(ethoxymethyl)uracil, and the choice of reagents for the chlorination step. The synthesis generally proceeds through the following key transformations:
Synthesis of the Precursor: The common starting material for this synthesis is 6-methyluracil. The methyl group at the C6 position is first functionalized to a hydroxymethyl group to form 6-(hydroxymethyl)uracil (B1580794). This can be achieved through oxidation of the methyl group. A subsequent etherification reaction is then carried out to introduce the ethoxymethyl group. The Williamson ether synthesis is a widely used method for this transformation, involving the reaction of the alkoxide of 6-(hydroxymethyl)uracil with an ethyl halide (e.g., ethyl iodide or ethyl bromide) masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org.
Chlorination of the Pyrimidine Ring: The final step in the synthesis is the conversion of the hydroxyl groups at the C2 and C4 positions of the 6-(ethoxymethyl)uracil ring to chloro groups. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of dichlorination of dihydroxypyrimidines researchgate.net. The reaction is typically carried out at elevated temperatures. The presence of a tertiary amine, such as N,N-dimethylaniline, can be used to facilitate the reaction and neutralize the HCl generated nih.gov. The mechanism involves the formation of a reactive phosphoryl intermediate, which is then displaced by chloride ions. The substitution of the hydroxyl groups at the 2 and 4 positions is favored due to the electronic properties of the pyrimidine ring.
The following table summarizes the key reaction steps and reagents used in a plausible synthetic route:
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 6-Methyluracil | Oxidizing Agent (e.g., SeO₂) | 6-(Hydroxymethyl)uracil | Oxidation |
| 2 | 6-(Hydroxymethyl)uracil | 1. Strong Base (e.g., NaH) 2. Ethyl Halide (e.g., C₂H₅I) | 6-(Ethoxymethyl)uracil | Williamson Ether Synthesis |
| 3 | 6-(Ethoxymethyl)uracil | Phosphorus Oxychloride (POCl₃) | This compound | Chlorination |
This table presents a representative synthetic strategy based on established organic chemistry principles.
Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Ethoxymethyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for functionalizing the 2,4-dichloro-6-(ethoxymethyl)pyrimidine core. justia.com This class of reactions involves the displacement of one or both chlorine atoms by a nucleophile, proceeding through a Meisenheimer-like intermediate. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates this type of reaction.
Selective Displacement of Chlorine Atoms
The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit different reactivities, allowing for the selective or sequential displacement by nucleophiles. This differential reactivity is a key feature that is exploited in the synthesis of specifically substituted pyrimidines.
The reaction of 2,4-dichloropyrimidines with amines is a widely used method for the synthesis of aminopyrimidines. The regioselectivity of this reaction is highly dependent on the nature of the substituent at the C6 position. For 2,4-dichloropyrimidines bearing an electron-donating group at C6, such as the ethoxymethyl group, nucleophilic attack is generally favored at the C2 position. However, reactions with neutral nitrogen nucleophiles can often lead to a mixture of C2 and C4 substituted isomers, which can be challenging to separate. acs.org
Palladium-catalyzed amination reactions have been developed to achieve high regioselectivity. For instance, the amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines in the presence of a palladium catalyst and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to strongly favor the formation of the C4-substituted product. acs.org In contrast, reactions with aromatic amines can proceed with high regioselectivity for the C4 position even without a catalyst. acs.org
A patent describes a process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines by reacting 2-amino-4,6-dichloropyrimidine (B145751) with an alkali metal alkoxide in a polar aprotic solvent. google.com This process yields the desired 2-amino-4-chloro-6-alkoxypyrimidine in high purity and yield.
Table 1: Examples of Amination Reactions on Dichloropyrimidine Scaffolds
| Starting Material | Amine Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | K2CO3, DMAc, rt, 1 h | 70:30 mixture of C4 and C2 isomers | - | acs.org |
| 6-(4-fluorophenyl)-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)2/dppb (1 mol %), LiHMDS, THF, 0 °C, 5 min | >99:1 ratio of C4 to C2 isomer | 97 | acs.org |
| 2-Amino-4,6-dichloropyrimidine | Sodium methoxide | Acetone, 5-60 °C | 2-Amino-4-chloro-6-methoxypyrimidine | >95 | google.com |
The displacement of chlorine atoms by oxygen and sulfur nucleophiles provides access to alkoxy- and thiopyrimidine derivatives, respectively. The regioselectivity of these reactions is also influenced by the C6-substituent and the reaction conditions.
In a study on 4,6-dichloro-2-(methylthio)pyrimidine, reaction with sodium ethoxide in ethanol (B145695) at room temperature resulted in the exclusive formation of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in 89% yield. researchgate.net This demonstrates a high degree of regioselectivity for substitution at the C4 (or C6) position. This method offers a milder and more environmentally friendly alternative to previous syntheses that required higher temperatures and the use of dimethylformamide (DMF). researchgate.net
Table 2: Example of Alkoxylation Reaction on a Dichloropyrimidine Scaffold
| Starting Material | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | Ethanol, ~20 °C, 2 h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | researchgate.net |
The introduction of carbon-based substituents can be achieved through the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents. These reactions typically proceed via nucleophilic attack on one of the carbon atoms bearing a chlorine atom. youtube.comchadsprep.com The regioselectivity can be influenced by the nature of the organometallic reagent and the reaction conditions. For instance, in the reaction of 2,4-dichloropyrimidines with organolithium reagents, substitution is often favored at the C4 position. researchgate.net
Influence of Ethoxymethyl Group on SNAr Reactivity
The ethoxymethyl group at the C6 position is an electron-donating group. This electronic characteristic has a significant impact on the SNAr reactivity of the pyrimidine ring. By donating electron density into the ring, the ethoxymethyl group can influence the relative electrophilicity of the C2 and C4 positions. Theoretical studies on substituted 2,4-dichloropyrimidines suggest that electron-donating substituents at C6 generally favor nucleophilic attack at the C2 position. However, experimental results can be influenced by a variety of factors including the nature of the nucleophile, the solvent, and the presence of a catalyst. acs.org
Cross-Coupling Reactions at Pyrimidine Halogen Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyrimidines. mdpi.com The reactivity of the two chlorine atoms in this compound can be differentiated in these reactions, allowing for selective transformations. Generally, in Suzuki-Miyaura coupling reactions of 2,4-dichloropyrimidines, the C4 position is more reactive than the C2 position. mdpi.comnih.gov
Other common cross-coupling reactions include the Sonogashira reaction for the introduction of alkyne moieties, wikipedia.orgorganic-chemistry.orglibretexts.org and the Heck reaction for the formation of carbon-carbon bonds with alkenes. wikipedia.orgorganic-chemistry.org The Negishi coupling, which utilizes organozinc reagents, is another valuable method for C-C bond formation. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations.
Table 3: Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Reference |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | mdpi.com |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₄, CuI, Amine base | wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Alkenes | Pd(OAc)₂, PPh₃, Base | wikipedia.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc reagents | Pd(0) or Ni(0) complexes |
Modifications of the Ethoxymethyl Side Chain
The ethoxymethyl group at the C6 position of the pyrimidine ring offers further opportunities for synthetic diversification.
The ether linkage in the ethoxymethyl side chain can be cleaved under acidic conditions. libretexts.orgmasterorganicchemistry.com Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to yield 2,4-dichloro-6-(hydroxymethyl)pyrimidine and the corresponding ethyl halide. libretexts.orgyoutube.com The reaction proceeds through protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. masterorganicchemistry.com For a primary ether like this, the mechanism is likely to be SN2. youtube.com
The resulting hydroxymethyl group is a versatile functional handle for further derivatization. It can be oxidized to an aldehyde or a carboxylic acid, converted to a halomethyl group for subsequent nucleophilic substitutions, or used in esterification or etherification reactions.
The methylene (B1212753) group adjacent to the pyrimidine ring is in a "benzylic-like" position, which makes it susceptible to certain transformations. One of the primary reactions at this position is oxidation. libretexts.orgopenstax.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the ethoxymethyl group to a carboxylic acid, yielding 2,4-dichloro-6-carboxypyrimidine. openstax.orglibretexts.org This transformation proceeds via a complex mechanism involving benzylic radical intermediates. libretexts.org Milder oxidation conditions could potentially lead to the corresponding aldehyde. The resulting carboxylic acid can then be engaged in a variety of reactions, such as conversion to acid chlorides, amides, or esters, further expanding the synthetic utility of the original compound.
Applications As a Synthetic Intermediate for Advanced Chemical Structures
Precursor for Complex Pyrimidine (B1678525) Derivatives in Medicinal Chemistry
The pyrimidine ring is a core structure in many biologically active molecules. Dichloropyrimidine intermediates are frequently used in the development of new therapeutic agents.
Design and Synthesis of Pyrimidine-Based Scaffolds for Bioactive Molecules
Research on related dichloropyrimidine compounds demonstrates their role as foundational scaffolds. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) have been designed and synthesized as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer. nih.gov Similarly, 2,4-dichloro-5-alkoxy pyrimidines have been functionalized to create antimalarial compounds. These examples highlight the general strategy of using the dichloropyrimidine core to build libraries of potential drug candidates.
Role in Multi-step Organic Synthesis of Target Compounds
The differential reactivity of the chlorine atoms on the pyrimidine ring is often exploited in multi-step synthesis. For example, the chlorine at the C4 position is typically more reactive to nucleophilic substitution than the one at the C2 position, allowing for sequential and controlled introduction of different functional groups. This is a common strategy in the synthesis of complex pharmaceutical ingredients. While general procedures for synthesizing various pyrimidines exist, specific multi-step synthetic routes starting from 2,4-Dichloro-6-(ethoxymethyl)pyrimidine to a final target compound are not detailed in the available literature. researchgate.net
Building Block for Agrochemical Synthesis
Dichloropyrimidine derivatives are crucial intermediates in the agrochemical industry. A related isomer, 2,4-dichloro-5-(ethoxymethyl)pyrimidine , is noted for its use as an intermediate in the synthesis of pesticides. arborpharmchem.com
Derivatization for Herbicidal Activity Enhancement
The synthesis of novel herbicides often involves dichloropyrimidine intermediates. For example, 4,6-dichloropyrimidine is a key starting material for producing broad-spectrum fungicides that also show herbicidal properties. google.com However, specific studies on the derivatization of This compound for enhancing herbicidal activity have not been identified.
Exploration in Fungicidal and Insecticidal Agent Development
The pyrimidine structure is integral to many commercial pesticides. The fungicide Azoxystrobin is synthesized using a dichloropyrimidine intermediate. google.com Additionally, 2,4-dichloro-5-(ethoxymethyl)pyrimidine is generally mentioned as a precursor for compounds with potential insecticidal or bactericidal effects. arborpharmchem.com Despite these examples within the broader chemical class, there is no specific published research on the development of fungicides or insecticides derived from This compound .
Intermediate in Materials Science and Functional Molecule Development
No information or research findings were found that describe the use of This compound as an intermediate in the field of materials science or for the development of other functional molecules.
Synthesis of Pyrimidine-Containing Polymers or Ligands
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of polymers and specialized ligands. The two chlorine atoms serve as reactive handles that can be substituted in a controlled manner.
For Polymer Synthesis: This compound can act as a monomer in step-growth polymerization reactions. For instance, polycondensation with a dinucleophile, such as a diamine or a diol, could lead to the formation of polymers incorporating the pyrimidine ring into the main chain. The resulting polymers would be expected to possess unique thermal and electronic properties conferred by the heterocyclic aromatic unit. By carefully selecting the co-monomer, polymers with tailored characteristics, such as solubility, rigidity, and thermal stability, can be designed.
For Ligand Synthesis: The sequential substitution of the two chlorine atoms is a powerful strategy for creating complex, asymmetrically substituted ligands for coordination chemistry. The greater reactivity of the C4-chloro group allows for an initial selective reaction with one nucleophile, followed by a subsequent reaction at the C2 position with a different nucleophile. acs.org An analogous compound, 2,4-Dichloro-6-methylpyrimidine, undergoes double cross-coupling reactions with reagents like 2-(tributylstannyl)pyridine (B98309) to yield 2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.com These types of di-pyridyl pyrimidine molecules are classic bidentate or pincer-type ligands capable of coordinating to various metal centers. Following this established reactivity, this compound can be used to synthesize a variety of ligands with potential applications in catalysis, materials science, and diagnostics.
Application in Supramolecular Chemistry
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. Pyrimidine-based molecules are exceptional building blocks for supramolecular assembly due to the inherent properties of the pyrimidine ring. The two nitrogen atoms within the ring are effective hydrogen bond acceptors, and the aromatic ring itself can participate in π-stacking interactions.
This compound serves as a key precursor for molecules designed for supramolecular assembly. Through the synthetic strategies described previously, the chlorine atoms can be replaced with functional groups specifically chosen to direct self-assembly.
Hydrogen Bonding: Substitution with groups containing hydrogen bond donors (like amines or amides) and acceptors can create molecules that self-assemble into well-defined architectures, such as tapes, rosettes, or sheets.
Metal-Ligand Coordination: As mentioned, the conversion of the dichloropyrimidine into a multi-pyridyl ligand creates a scaffold for constructing metal-organic complexes. sigmaaldrich.com These complexes can form discrete cages, coordination polymers, or metal-organic frameworks (MOFs) with porous structures and high surface areas, suitable for applications in gas storage, separation, and catalysis.
The ethoxymethyl substituent at the C6 position can also play a role in the final supramolecular structure. Its flexible nature and potential for weak hydrogen bonding could influence the packing of the molecules in the solid state, allowing for fine-tuning of the resulting architecture. The synthesis of N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines from dichloropyrimidine precursors highlights the creation of complex structures where intermolecular interactions are key to their biological function. nih.gov This demonstrates the principle of using the dichloropyrimidine core to build molecules capable of specific recognition and interaction, the cornerstones of supramolecular chemistry.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dichloro-6-methylpyrimidine |
| 2-(tributylstannyl)pyridine |
| 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines |
Structure Activity Relationship Sar Studies of 2,4 Dichloro 6 Ethoxymethyl Pyrimidine Derivatives
Impact of Substituent Variation on Target Interactions (Non-Clinical)
The biological activity of pyrimidine (B1678525) derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. sigmaaldrich.com These modifications can significantly alter the compound's ability to interact with biological targets such as enzymes and receptors.
Role of C-2 and C-4 Chlorines in Receptor Binding or Enzyme Inhibition (In Vitro Studies)
The chlorine atoms at the C-2 and C-4 positions of the pyrimidine ring are critical for both the reactivity of the parent molecule and the biological activity of its subsequent derivatives. In the context of enzyme inhibition, particularly concerning kinases, the 2,4-disubstituted pyrimidine core is a well-established scaffold. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions to introduce various functionalities that can interact with the target protein.
For instance, in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 2,4-dichloropyrimidine (B19661) moiety is a common starting point. hoelzel-biotech.comnih.govnih.gov The chlorine at the C-4 position is typically more reactive and is often displaced by an aniline (B41778) derivative, which serves to anchor the inhibitor in the ATP-binding pocket of the kinase. The substituent at the C-2 position, often introduced by displacing the second chlorine, can then be modified to enhance potency and selectivity. nih.govnih.gov
Studies on various kinase inhibitors have demonstrated that the specific interactions of the groups replacing the C-2 and C-4 chlorines are paramount for inhibitory activity. For example, in a series of pyrido[3,4-d]pyrimidine (B3350098) derivatives designed as EGFR-TKIs, the substitutions at the 2 and 4 positions of the core scaffold were crucial for potent inhibitory activity against various EGFR mutants. nih.gov Similarly, in the development of Aurora kinase inhibitors, modifications at the C-4 position of a pyrimidine ring were shown to significantly impact the reduction of oncoproteins. acs.org
The differential reactivity of the C-2 and C-4 chlorines allows for sequential and regioselective introduction of different substituents, which is a key strategy in building libraries of compounds for screening and optimizing ligand-receptor interactions. acs.org The ability to form specific hydrogen bonds, hydrophobic interactions, and covalent bonds (in the case of covalent inhibitors) is directly tied to the nature of the groups introduced at these positions.
Influence of Ethoxymethyl Group on Molecular Recognition and Physicochemical Profiles
The ethoxymethyl group is generally considered to be a weak electron-donating group through inductive effects. wikipedia.orgchemedx.org This can subtly influence the reactivity of the C-2 and C-4 positions. More importantly, the ethoxymethyl group can participate in molecular recognition within a protein's binding site. The ether oxygen can act as a hydrogen bond acceptor, and the ethyl group can engage in hydrophobic or van der Waals interactions.
In studies of alkoxymethyl purine (B94841) and pyrimidine acyclonucleosides, the nature of the alkoxymethyl side chain was found to be critical for their cytostatic activity. nih.gov These side chains can influence the molecule's conformation, solubility, and ability to be phosphorylated by cellular kinases, which is often a necessary step for the activation of nucleoside analogues. nih.gov While not directly analogous, these findings highlight the importance of alkoxymethyl groups in molecular recognition and the resulting biological response.
The physicochemical profile, including lipophilicity and polarity, is also affected by the ethoxymethyl group. This can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of a successful drug candidate.
Correlation Between Structural Modifications and Chemical Reactivity
The inherent chemical reactivity of 2,4-dichloro-6-(ethoxymethyl)pyrimidine is a cornerstone of its utility as a synthetic intermediate. The electronic and steric properties of its substituents govern the pathways and outcomes of its derivatization.
Electronic and Steric Effects on Reaction Pathways
The chemical behavior of the this compound molecule is primarily dictated by the electronic and steric effects of its substituents. The pyrimidine ring itself is an electron-deficient system, which makes it susceptible to nucleophilic aromatic substitution (SNAr). acs.orgnumberanalytics.com The two chlorine atoms are strong electron-withdrawing groups, further activating the ring for nucleophilic attack.
The ethoxymethyl group at C-6 has a more nuanced role. Electronically, as an alkoxymethyl group, it is considered weakly electron-donating by induction. wikipedia.org In the context of 2,4-dichloropyrimidines, the electronic nature of the C-6 substituent has been shown to influence the regioselectivity of nucleophilic attack. Electron-donating groups at C-6 can increase the electron density at the C-2 and C-4 positions, but they can also influence the relative stability of the Meisenheimer intermediates formed during SNAr, thereby directing the incoming nucleophile to a specific position.
Sterically, the ethoxymethyl group can exert a significant influence on the accessibility of the adjacent C-5 and C-6 positions for substitution, although reactions at these positions are less common. youtube.com More importantly, its size and conformation can influence the approach of nucleophiles to the C-2 and C-4 positions, potentially affecting reaction rates. youtube.com
Regiochemical Control in Derivatization
A key aspect of the chemistry of 2,4-dichloropyrimidines is the ability to control the regioselectivity of substitution reactions. nih.gov Generally, in SNAr reactions, the C-4 position is more reactive than the C-2 position. acs.org However, this selectivity can be modulated by several factors, including the nature of the substituent at C-6, the attacking nucleophile, and the reaction conditions.
For 6-aryl-2,4-dichloropyrimidines, highly regioselective amination at the C-4 position has been achieved using specific bases and catalysts. acs.org The electronic nature of the C-6 aryl group was found to influence reactivity and selectivity, with electron-donating groups slightly decreasing both. acs.org While not having an aryl group, the electron-donating nature of the ethoxymethyl group in this compound would be expected to influence the regioselectivity in a similar, albeit more subtle, manner.
The choice of nucleophile is also critical. For example, with 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to favor substitution at the C-2 position, a reversal of the typical selectivity. ku.dk This highlights the intricate interplay of electronic and steric factors in directing the outcome of derivatization reactions. The ability to selectively substitute at either the C-2 or C-4 position allows for the synthesis of a diverse range of disubstituted pyrimidines with distinct biological profiles.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. For pyrimidine (B1678525) derivatives, these investigations are crucial for elucidating the fundamental aspects of their structure and electronic character.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of pyrimidine-based compounds. nih.govcore.ac.uk Calculations are typically performed using a specific functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G(d,p) or 6-311+G(d,p). nih.govsemanticscholar.org This approach allows for the optimization of the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms by locating the minimum on the potential energy surface. core.ac.uksemanticscholar.org
The outputs of these calculations provide key electronic properties, including total energy, dipole moment, and the distribution of electron density. nih.gov For 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, DFT calculations would reveal how the electronegative chlorine atoms and the ethoxymethyl group influence the electronic environment of the pyrimidine ring.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govirjweb.com
Mulliken population analysis, a method integrated into DFT calculations, is used to determine the partial atomic charges on each atom in the molecule. semanticscholar.orgnih.govresearchgate.net In this compound, it is expected that the highly electronegative nitrogen and chlorine atoms would possess negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms within the pyrimidine ring, particularly those bonded to chlorine (C2 and C4), would likely carry positive charges, marking them as susceptible to nucleophilic attack. irjweb.com
Table 1: Hypothetical Quantum Chemical Parameters for this compound
This table presents theoretical values for key quantum chemical parameters based on typical DFT calculations for similar pyrimidine derivatives. nih.govirjweb.com
| Parameter | Theoretical Value | Significance |
| EHOMO | -6.9 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 6.9 eV | The energy required to remove an electron. |
| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added. |
| Global Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.05 eV | Describes the power of an atom to attract electrons. |
The presence of the flexible ethoxymethyl group at the C6 position introduces conformational isomerism to the molecule. Conformational analysis, performed using computational methods, is essential for identifying the most stable spatial arrangement (conformer) of the molecule. researchgate.net This involves calculating the molecule's potential energy while systematically rotating the single bonds within the ethoxymethyl side chain.
Studies on similar substituted heterocycles show that the preferred conformation is one that minimizes steric hindrance and unfavorable electrostatic interactions between the side chain and the pyrimidine ring. For this compound, the analysis would focus on the dihedral angles around the C6-C-O-C bonds to determine the lowest-energy conformer, which is the most likely structure to be observed under normal conditions.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to predict and simulate the behavior of molecules. For this compound, these methods are instrumental in predicting its reactivity and potential as a ligand for biological targets.
Theoretical models can predict the most likely sites of chemical reactions on the pyrimidine ring. For 2,4-dichloropyrimidines, the primary reaction pathway is nucleophilic aromatic substitution (SNAr). acs.org Computational studies on related compounds have established a general order of reactivity for the positions on the pyrimidine ring, which is typically C4/C6 > C2. acs.org This indicates that nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the chlorine atom at that site.
DFT calculations can be used to model the transition state energies for nucleophilic attack at both the C2 and C4 positions. The calculated energy barriers for these pathways would provide a quantitative prediction of the regioselectivity of the reaction. mdpi.com Furthermore, modeling can explore the potential for alternative reaction pathways, such as ring-expansion reactions, which have been observed in related pyrimidine systems under specific conditions. researchgate.net
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.comresearchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. nih.gov
In a typical docking study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, often expressed as a binding energy in kcal/mol. nih.gov Pyrimidine derivatives have been studied as potential inhibitors for a wide range of protein targets, including protein kinases and enzymes involved in cell regulation. mdpi.comnih.gov Docking studies would identify the specific amino acid residues in the target's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, providing a detailed picture of the binding mode. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound
This table provides a hypothetical example of docking results against a protein kinase, a common target for pyrimidine-based inhibitors. nih.govnih.gov
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Epidermal Growth Factor Receptor (EGFR) Kinase (e.g., 2J6M) | -8.5 | Met793 | Hydrogen Bond with N1 of pyrimidine |
| Leu718 | Hydrophobic Interaction | ||
| Val726 | Hydrophobic Interaction | ||
| Ala743 | van der Waals Interaction | ||
| Lys745 | van der Waals Interaction |
Prediction of Molecular Descriptors
The prediction of molecular descriptors through computational chemistry offers a powerful tool for characterizing novel compounds like this compound. These descriptors are numerical values that encode different aspects of a molecule's structure and are crucial in the fields of medicinal chemistry, materials science, and environmental science for predicting the physicochemical properties and biological activities of a compound.
Topological Polar Surface Area (TPSA) and LogP Predictions
Following a comprehensive search of publicly available chemical databases and scientific literature, specific predicted values for the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) for this compound could not be located. While data exists for isomeric and related dichloropyrimidine structures, no repository or publication was found to contain the calculated TPSA and LogP for this exact molecule.
The TPSA is a critical descriptor for predicting the drug transport properties of a molecule, such as intestinal absorption and blood-brain barrier penetration. It is calculated from the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A higher TPSA value generally corresponds to lower membrane permeability.
LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a molecule's hydrophobicity or lipophilicity. This parameter is fundamental in pharmacology and environmental science, as it influences how a compound distributes itself in biological systems and the environment.
Other Computational Parameters Relevant to Chemical Behavior
Similarly, a dedicated search for other specific computational parameters for this compound, such as molecular weight, number of hydrogen bond donors and acceptors, and the count of rotatable bonds, did not yield data for this precise compound. These parameters are fundamental in assessing the "drug-likeness" of a molecule according to established guidelines like Lipinski's Rule of Five.
Molecular Weight: Influences a compound's diffusion and absorption rates.
Hydrogen Bond Donors and Acceptors: Key determinants of a molecule's binding affinity to biological targets.
Rotatable Bonds: A measure of a molecule's conformational flexibility, which can impact its ability to fit into a binding site.
While computational data for related dichloropyrimidine derivatives are available, the absence of specific data for this compound highlights a gap in the current public knowledge base for this particular chemical entity. The generation of these predictive values would require dedicated computational studies using appropriate software and methodologies.
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is a cornerstone in the structural analysis of pyrimidine (B1678525) derivatives, offering non-destructive and highly informative data on their molecular architecture.
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For derivatives of 2,4-Dichloro-6-(ethoxymethyl)pyrimidine, ¹H and ¹³C NMR provide definitive information about the hydrogen and carbon framework.
¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. In a typical spectrum for a 6-substituted-2,4-dichloropyrimidine, the lone aromatic proton on the pyrimidine ring (H-5) would appear as a singlet. For the ethoxymethyl substituent, one would expect a triplet for the methyl protons (-CH₃), a quartet for the methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃), and a singlet for the methylene protons linking the ether to the pyrimidine ring (C6-CH₂-O-). The chemical shifts are influenced by the electron-withdrawing nature of the dichloropyrimidine ring. For instance, in the related compound 2,4-dichloro-6-methylpyrimidine (B20014), the pyrimidine proton (H-5) appears at approximately 7.4 ppm and the methyl protons at 2.6 ppm. chemicalbook.com Quaternization of the pyrimidine ring, for example at the N1 position, would cause a significant deshielding (downfield shift) of the adjacent protons H-2 and H-6, as well as H-5. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For this compound, distinct signals would be expected for the three carbons of the ethoxymethyl group and the four carbons of the pyrimidine ring. The carbons attached to chlorine atoms (C-2 and C-4) would be significantly downfield due to the halogen's deshielding effect. The chemical shifts provide key information about the electronic structure of the pyrimidine core.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially in more complex derivatives. COSY spectra establish proton-proton coupling relationships, for example, confirming the connectivity within the ethoxy group. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for confirming stereochemistry in more complex derivatives. ipb.pt
| Group | Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|---|
| Ethoxymethyl | -CH₂-O-CH₂-CH₃ | ~1.2 | ~15 | Triplet |
| -CH₂-O-CH₂-CH₃ | ~3.6 | ~67 | Quartet | |
| -CH₂-O-CH₂-CH₃ | ~4.6 | ~72 | Singlet | |
| Pyrimidine Ring | C5-H | ~7.5 | - | Singlet |
| C2 | - | ~165 | - | |
| C4 | - | ~162 | - | |
| C6 | - | ~170 | - |
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." nih.gov For this compound, key vibrational bands can be assigned to specific functional groups.
C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. In 2-amino-4,6-dichloropyrimidine (B145751), C-Cl stretching modes have been assigned to bands observed around 811 cm⁻¹ and lower frequencies. asianpubs.org
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits several characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing and Kekule stretching modes are also characteristic of the pyrimidine core. nih.gov
Ethoxymethyl Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. A strong C-O-C stretching band for the ether linkage is expected around 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations and C-Cl bonds, which often show strong Raman signals. nih.govnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretching (Aliphatic) | 3000 - 2850 | IR, Raman |
| C=N / C=C Stretching (Ring) | 1600 - 1400 | IR, Raman |
| C-O-C Stretching (Ether) | 1150 - 1085 | IR |
| C-Cl Stretching | 800 - 600 | IR, Raman |
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of the parent compound and information about its structure through fragmentation analysis. nist.gov
For this compound (C₇H₈Cl₂N₂O), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (207.059 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The (M)⁺, (M+2)⁺, and (M+4)⁺ peaks will appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern under electron ionization (EI) would likely proceed through several pathways:
Alpha-cleavage: Loss of the ethoxy group (•OCH₂CH₃) or the entire ethoxymethyl side chain.
Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) from the pyrimidine ring.
Ring Fragmentation: Cleavage of the pyrimidine ring itself, leading to smaller charged fragments. The fragmentation of pyrimidine rings is a complex process that can involve successive loss of small functional groups followed by the decomposition of the heterocyclic core. sapub.orglibretexts.org
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Loss |
|---|---|---|
| [M]⁺ | 206 | Molecular Ion |
| [M - C₂H₅]⁺ | 177 | Loss of ethyl radical |
| [M - OC₂H₅]⁺ | 161 | Loss of ethoxy radical |
| [M - Cl]⁺ | 171 | Loss of chlorine radical |
| [M - CH₂OCH₂CH₃]⁺ | 147 | Loss of ethoxymethyl radical |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit absorption bands in the UV region corresponding to n→π* and π→π* transitions. The spectrum of pyrimidine itself shows distinct absorption bands. rsc.orgrsc.org The substitution pattern, including the presence of chloro and ethoxymethyl groups, will influence the position (λ_max) and intensity of these absorptions. Generally, pyrimidine derivatives show absorption maxima in the range of 200-400 nm. nih.gov The presence of halogen substituents can cause shifts in these absorption bands. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Supramolecular interactions are non-covalent forces that govern how molecules recognize and interact with one another. For this compound, the key interactions are hydrogen bonding and π-π stacking, which are dictated by its specific molecular structure.
The pyrimidine ring is an aromatic, π-electron deficient heterocyclic system that serves as a building block for many biologically important molecules. nih.gov The potential for this compound to engage in hydrogen bonding is determined by the presence of hydrogen bond donors and acceptors. echemi.com The molecule contains three hydrogen bond acceptor sites: the two nitrogen atoms within the pyrimidine ring and the oxygen atom of the ethoxymethyl group. echemi.com However, it lacks any hydrogen bond donor groups (like N-H or O-H). chemcd.com This structural feature means that while this compound cannot form hydrogen bonds with itself, it can act as an acceptor in the presence of donor molecules such as water, alcohols, or primary/secondary amines. Studies on analogous substituted pyrimidines have used vibrational spectra and quantum chemical calculations to determine the strength of such intermolecular hydrogen bonds, noting significant shifts in infrared (IR) spectra as evidence of these interactions. nih.gov
π-π stacking is another critical supramolecular interaction for aromatic molecules like this compound. nih.gov These interactions arise from the attraction between the electron clouds of adjacent aromatic rings. The presence of two electron-withdrawing chlorine atoms on the pyrimidine ring significantly influences its electronic properties, which can in turn affect π-π stacking arrangements. nih.gov These non-covalent forces play a vital role in the stabilization of molecular assemblies and can influence the crystal packing of the compound in its solid state. nih.gov Research on other π-conjugated systems has shown that halogen substituents can effectively mediate π-π stacking. nih.gov
| Interaction Type | Structural Feature | Potential Role | Commentary |
|---|---|---|---|
| Hydrogen Bonding | Ring Nitrogens, Ether Oxygen (Acceptors) | Interaction with solvent or other H-bond donor molecules. | The compound itself lacks hydrogen bond donors, preventing self-association via this mechanism. echemi.comchemcd.com |
| π-π Stacking | Aromatic Pyrimidine Ring | Stabilization of crystal lattice; interaction with other aromatic systems. | The electron-deficient nature of the dichloropyrimidine ring influences the geometry and strength of the stacking. |
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying compounds. For this compound, various chromatographic methods are employed to assess its purity and to monitor the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound with high accuracy and sensitivity. Reverse-phase HPLC is commonly employed, where the compound is separated based on its hydrophobic character.
A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The relative concentrations of the solvents can be adjusted to achieve optimal separation of the target compound from any impurities or unreacted starting materials. Detection is often performed using a UV detector, as the pyrimidine ring possesses a chromophore that absorbs UV light. In the synthesis of related dichloropyrimidines, HPLC has been successfully used to quantify the remaining reactants and the formed product, thereby determining the reaction's endpoint. google.com
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reverse Phase C18 (e.g., Newcrom R1) sielc.com | Separates compounds based on polarity. |
| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid sielc.com | Elutes the compound from the column. |
| Flow Rate | 1.0 mL/min | Maintains consistent retention times. |
| Detection | UV at 254 nm | Quantifies the compound based on UV absorbance. |
| Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of the analysis. |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds like this compound. With a boiling point of approximately 274°C, this compound is suitable for GC analysis. echemi.com
In a typical GC-MS analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. nih.gov The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides mass-to-charge ratio data that can be used to identify the compound and its impurities based on their fragmentation patterns. nih.gov
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Carrier Gas | Helium at 1 mL/min nih.gov | Transports the vaporized sample through the column. |
| Injector Temperature | 280 °C nih.gov | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp 50°C, ramped to 320°C nih.gov | Separates compounds with a wide range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides structural identification of eluted compounds. |
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor the progress of a chemical reaction. thieme.de It is particularly useful during the synthesis of this compound to quickly assess the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at various time points. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. After development, the plate is visualized, usually under UV light. The disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot for the product indicate the progression of the reaction. The relative positions of the spots, known as the Retention Factor (Rf), help in identifying the components.
| Time Point | Observation (under UV light) | Inference |
|---|---|---|
| T = 0 hours | One major spot at Rf = 0.4 (Starting Material) | Reaction has just begun. |
| T = 2 hours | Spot at Rf = 0.4 is fainter; new spot appears at Rf = 0.6 (Product) | Reaction is proceeding. |
| T = 5 hours | Spot at Rf = 0.4 is nearly gone; spot at Rf = 0.6 is intense | Reaction is nearing completion. |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic chemistry, yet traditional methods often face challenges related to environmental impact, safety, and efficiency. rasayanjournal.co.in The future of synthesizing compounds like 2,4-Dichloro-6-(ethoxymethyl)pyrimidine will increasingly focus on innovative platforms that address these limitations.
The principles of green chemistry are becoming integral to the synthesis of pyrimidine-containing heterocycles. benthamdirect.comnih.gov These approaches prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents, which is both environmentally responsible and economically advantageous. rasayanjournal.co.ineurekaselect.com Future synthetic routes for pyrimidines will likely incorporate a variety of green techniques. ingentaconnect.com
Key green chemistry strategies applicable to pyrimidine synthesis include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a product that contains significant portions of all starting materials, minimizing intermediate isolation steps and reducing solvent waste. rasayanjournal.co.in
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance the purity of the final products compared to conventional heating methods. rasayanjournal.co.in
Ultrasonic Waves (Sonochemistry): Ultrasound can be used to accelerate reactions, providing an energy-efficient alternative to traditional thermal methods. nih.goveurekaselect.com
Solvent-Free Reactions: Conducting syntheses in the absence of solvents, or using safer, more benign solvents like water, significantly reduces the environmental footprint of chemical processes. rasayanjournal.co.innih.gov
Use of Green Catalysts: The development and application of reusable, non-toxic, and highly efficient catalysts are central to sustainable chemistry. nih.gov
| Technique | Primary Advantage | Potential Impact on Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | Process efficiency, waste reduction | Fewer steps, simplified purification |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Faster production, improved energy efficiency |
| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates | Alternative to thermal energy, process intensification |
| Solvent-Free Conditions | Environmental impact reduction | Eliminates solvent waste and toxicity concerns |
Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, represents a paradigm shift from traditional batch processing. sci-hub.se This technology offers significant advantages for the synthesis of heterocyclic compounds, including pyrimidines. mdpi.comnih.gov The precise control over reaction parameters such as temperature, pressure, and stoichiometry allows for improved yields, higher selectivity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. sci-hub.se
Continuous-flow systems can be automated, enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. mdpi.com This approach is particularly valuable for multistep syntheses, where intermediates can be generated and used in subsequent steps without isolation, streamlining the entire process. mdpi.com For a molecule like this compound, flow chemistry can offer a safer, more scalable, and highly reproducible manufacturing process compared to conventional batch methods. vapourtec.com
Exploration of New Chemical Space through Derivatization
The pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. nih.govresearchgate.net The reactive chlorine atoms at the C2 and C4 positions of this compound make it an ideal starting point for creating extensive libraries of new molecules through derivatization.
Strategic modification of the pyrimidine core allows chemists to generate derivatives with high affinity and selectivity for specific biological targets. nih.gov Research is increasingly focused on designing pyrimidine derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. benthamscience.comnih.gov By systematically altering the substituents on the pyrimidine ring, it is possible to fine-tune the molecule's interaction with the target protein, potentially leading to the discovery of novel therapeutics for various diseases. nih.gov The development of dual-target inhibitors based on the pyrimidine scaffold is also an emerging strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The derivatization of this compound provides a pathway to novel compounds that could target unexplored biological pathways or exhibit unique selectivity profiles against known targets like epidermal growth factor receptor (EGFR). nih.govnih.gov
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single molecule. nih.gov This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic effects, reduced side effects, and an ability to overcome drug resistance. nih.govmdpi.com
The pyrimidine nucleus is an attractive scaffold for creating such hybrid molecules due to its structural versatility and established biological importance. mdpi.comresearchgate.net this compound can serve as a key building block for conjugation with other bioactive moieties, such as sulfonamides, natural products, or other heterocyclic systems. nih.govmdpi.com These hybrid molecules represent a promising frontier in the development of novel therapeutic agents, particularly in the field of oncology. mdpi.comresearchgate.net
Advanced Computational Tools for Predictive Chemistry
The role of computational chemistry in drug discovery and materials science has grown significantly. In silico techniques are now indispensable for accelerating research and reducing the costs associated with laboratory experimentation. mdpi.com For pyrimidine derivatives, a range of computational tools are being applied to predict their chemical properties and biological activities.
These computational approaches include:
Density Functional Theory (DFT): Used to study the electronic structure, geometry, and reactivity of molecules, providing fundamental insights into their chemical behavior. jchemrev.comjchemrev.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of potency for newly designed molecules. mdpi.comresearchgate.net
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new, potent compounds. mdpi.com
Molecular Docking: Simulates the interaction between a small molecule and a biological target (e.g., a protein), predicting the binding mode and affinity. This is crucial for designing target-selective inhibitors. nih.gov
ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify molecules with favorable pharmacokinetic profiles early in the discovery process. researchgate.net
By employing these advanced computational tools, researchers can rationally design novel derivatives of this compound with a higher probability of possessing desired properties, thereby streamlining the path from chemical synthesis to functional application. rsc.org
Machine Learning in Reaction Prediction and Design
Machine learning (ML) models are increasingly used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic pathways. researchgate.net For a compound like this compound, ML algorithms could predict its reactivity with various nucleophiles or in different cross-coupling reactions, guiding experimental work and reducing the need for extensive trial-and-error screening. Deep learning models, in particular, can analyze vast datasets of chemical reactions to identify patterns and predict the most likely products for a given set of reactants. nih.gov
AI-Driven Discovery of Pyrimidine Derivatives
Q & A
Basic: What safety protocols are critical when handling 2,4-Dichloro-6-(ethoxymethyl)pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks in ventilated areas to avoid inhalation of aerosols .
- Containment: Perform reactions in fume hoods or gloveboxes, especially during steps releasing volatile byproducts (e.g., HCl gas during nucleophilic substitutions) .
- Waste Management: Segregate halogenated waste from aqueous/organic waste. Neutralize acidic residues before disposal and collaborate with certified hazardous waste agencies for incineration .
Basic: What synthetic routes are reported for this compound, and how do reaction conditions influence yield?
Methodological Answer:
- Nucleophilic Substitution: React 2,4,6-trichloropyrimidine with sodium ethoxymethoxide in anhydrous THF at 0–5°C to minimize side reactions. Yields range from 60–80% depending on stoichiometric control of ethoxymethyl group introduction .
- Photoredox Catalysis: For scalable synthesis, use TADF (thermally activated delayed fluorescence) catalysts like 4CzIPN under blue LED light. This method avoids acidic additives and achieves 70–85% yields by enhancing regioselectivity .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- ¹H NMR Analysis: Identify the ethoxymethyl group as a triplet at δ 1.35 ppm (CH₃) and a quartet at δ 3.75 ppm (OCH₂). Pyrimidine protons appear as singlets at δ 6.8–7.2 ppm .
- X-ray Crystallography: Resolve chlorine and ethoxymethyl substituent positions using monoclinic crystal systems (e.g., space group P2₁/c). Unit cell parameters (e.g., a = 4.164 Å, β = 92.9°) confirm molecular packing .
Advanced: How can discrepancies in reaction yields during derivatization be systematically addressed?
Methodological Answer:
- Parameter Optimization: Vary temperature (e.g., 60°C vs. microwave-assisted 130°C) and solvent polarity (MeCN vs. DMF) to assess nucleophilic substitution efficiency. For example, microwave heating improved displacement yields from 35% to 61% in methylamine reactions .
- Byproduct Analysis: Use LC-MS to detect chlorinated intermediates (e.g., dichloro byproducts). Adjust stoichiometry of amines or thiols to suppress competing pathways .
Advanced: What role do computational methods play in predicting reactivity patterns of this compound?
Methodological Answer:
- DFT Calculations: Compute Fukui indices to identify electrophilic sites (C-2 and C-4 chlorines show higher f⁻ values). HOMO-LUMO gaps (~4.5 eV) predict reactivity toward soft nucleophiles like thiophenols .
- Transition State Modeling: Simulate SNAr (nucleophilic aromatic substitution) pathways using Gaussian09 with B3LYP/6-311++G(d,p). Activation energies correlate with experimental rates (e.g., 25 kcal/mol barriers for methoxy substitutions) .
Advanced: How can researchers resolve ambiguities in byproduct identification during heterocycle synthesis?
Methodological Answer:
- Multi-Technique Characterization: Combine HRMS (high-resolution mass spectrometry) with ¹³C NMR to distinguish regioisomers. For example, pyrimido[5,4-e][1,4]thiazepine derivatives show distinct carbonyl signals at δ 165–170 ppm .
- Mechanistic Trapping: Add radical scavengers (e.g., TEMPO) during photoredox reactions to confirm/eliminate radical pathways. This clarifies whether byproducts arise from electron transfer or ionic mechanisms .
Advanced: What strategies enhance regioselectivity in functionalizing this compound?
Methodological Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at −78°C to deprotonate the ethoxymethyl group, directing subsequent lithiation to C-5 for coupling with aryl halides .
- Protecting Groups: Temporarily protect the ethoxymethyl moiety with TMSCl (trimethylsilyl chloride) to favor substitution at C-2 over C-4. Deprotect with K₂CO₃/MeOH post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
